molecular formula C26H22F2N6O4S B611133 Talazoparib tosylate CAS No. 1373431-65-2

Talazoparib tosylate

Cat. No. B611133
M. Wt: 552.5568
InChI Key: QUQKKHBYEFLEHK-QNBGGDODSA-N
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Description

Talazoparib tosylate is the tosylate salt form of talazoparib, an orally bioavailable inhibitor of the nuclear enzyme poly (ADP-ribose) polymerase (PARP) with potential antineoplastic activity . It is used to treat HER2-negative locally advanced or metastatic breast cancer (cancer that has spread) with a deleterious or suspected deleterious BRCA mutation gene .


Synthesis Analysis

The synthesis of Talazoparib involves the design, synthesis, photodynamic properties, and in vitro evaluation of a photoactivatable prodrug for the poly (ADP-ribose) polymerase 1 (PARP-1) inhibitor . Photoactivatable protecting groups (PPGs) were employed to mask the key pharmacophore of Talazoparib .


Molecular Structure Analysis

The molecular formula of Talazoparib tosylate is C26H22F2N6O4S . The IUPAC name is (11 S ,12 R )-7-fluoro-11- (4-fluorophenyl)-12- (2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo [7.3.1.0 5,13 ]trideca-1,5 (13),6,8-tetraen-4-one;4-methylbenzenesulfonic acid .


Chemical Reactions Analysis

The chemical reactions of Talazoparib involve the design, synthesis, photodynamic properties, and in vitro evaluation of a photoactivatable prodrug for the PARP-1 inhibitor . The inhibitory activity of the prodrug was significantly restored after ultraviolet (UV) irradiation .


Physical And Chemical Properties Analysis

Talazoparib tosylate is an orally bioavailable inhibitor of the nuclear enzyme poly (ADP-ribose) polymerase (PARP) with potential antineoplastic activity . The molecular weight of Talazoparib tosylate is 552.6 g/mol .

Scientific Research Applications

Specific Scientific Field

Oncology, specifically breast cancer treatment .

Summary of the Application

Talazoparib Tosylate is approved for the treatment of breast cancer that is HER2 negative and has certain germline mutations in the BRCA1 or BRCA2 gene . It is used alone in adults whose cancer has spread to nearby tissues .

Methods of Application or Experimental Procedures

Talazoparib is an orally available poly ADP ribose polymerase (PARP) inhibitor . It is intended for patients who have metastatic or locally advanced HER2-negative breast cancer and who inherited the BRCA1/2 mutation .

Results or Outcomes

The approval of talazoparib for patients with inherited BRCA1/2 mutation-positive breast cancer was based on results from the randomized, phase III EMBRACA clinical trial . The results showed that among the 287 patients who received talazoparib, the median time before disease progressed was 8.6 months .

Prostate Cancer Treatment

Specific Scientific Field

Oncology, specifically prostate cancer treatment .

Summary of the Application

Talazoparib Tosylate is approved to treat prostate cancer that has certain mutations in genes involved in the Homologous Recombination Repair (HRR) pathway . It is used with enzalutamide in adults whose cancer has spread to other parts of the body and is castrate resistant (has not responded to treatments that lower testosterone levels) .

Methods of Application or Experimental Procedures

Talazoparib is used in combination with enzalutamide for homologous recombination repair (HRR) gene-mutated metastatic castration-resistant prostate cancer (mCRPC) . The recommended talazoparib dose is 0.5 mg taken orally once daily in combination with enzalutamide until disease progression or unacceptable toxicity .

Results or Outcomes

The approval was based on a set of data from a large, randomized phase 3 clinical trial called TALAPRO-2 . A statistically significant improvement in radiographic progression-free survival (rPFS) for talazoparib with enzalutamide compared to placebo with enzalutamide was observed in the HRR gene-mutated population with a median that was not reached vs 13.8 months .

Ovarian Cancer Treatment

Specific Scientific Field

Oncology, specifically ovarian cancer treatment .

Methods of Application or Experimental Procedures

Talazoparib is being tested in combination with other drugs like avelumab for the treatment of locally advanced or metastatic ovarian cancer .

Lung Cancer Treatment

Specific Scientific Field

Oncology, specifically lung cancer treatment .

Summary of the Application

Talazoparib Tosylate is being studied for the treatment of lung cancer . It has shown promise as a potent radiosensitizer in small cell lung cancer cell lines and xenografts .

Methods of Application or Experimental Procedures

Talazoparib is being tested in combination with other drugs for the treatment of non-small cell lung cancer (NSCLC) and DNA damage response (DDR)–positive NSCLC .

Leukemia Treatment

Specific Scientific Field

Oncology, specifically leukemia treatment .

Methods of Application or Experimental Procedures

Talazoparib is being tested in combination with other drugs for the treatment of acute myeloid leukemia (AML) and myelodysplastic syndrome .

Melanoma Treatment

Specific Scientific Field

Oncology, specifically melanoma treatment .

Summary of the Application

Talazoparib Tosylate is being studied for the treatment of melanoma . It has shown promise as a potent radiosensitizer in melanoma cell lines .

Methods of Application or Experimental Procedures

Talazoparib is being tested in combination with other drugs for the treatment of melanoma .

Safety And Hazards

Talazoparib is used to treat certain types of cancer and comes with potential side effects and hazards . The most common side effects include anemia, nausea, decreased appetite, and asthenia .

Future Directions

Future directions for Talazoparib include optimizing combination therapy with chemotherapy, immunotherapies, and targeted therapies, and in developing and validating biomarkers for patient selection and stratification . It has been approved by the US FDA for the treatment of metastatic germline BRCA1/2 mutated breast cancers .

properties

IUPAC Name

(11S,12R)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N6O.C7H8O3S/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28;1-6-2-4-7(5-3-6)11(8,9)10/h2-8,15-16,24H,1H3,(H,26,28);2-5H,1H3,(H,8,9,10)/t15-,16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQKKHBYEFLEHK-QNBGGDODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C(=NC=N1)[C@@H]2[C@H](NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F2N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301026468
Record name Talazoparib tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301026468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Talazoparib tosylate

CAS RN

1373431-65-2
Record name Talazoparib tosylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1373431652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Talazoparib tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301026468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (8S,9R)-5-fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TALAZOPARIB TOSYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02WK9U5NZC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
GG Eskiler - Drugs Today, 2019 - access.portico.org
Talazoparib tosylate (BMN-673, Talzenna; Pfizer) is an oral poly [ADP-ribose] polymerase (PARP) inhibitor (PARPi) that has been approved by the US Food and Drug Administration (…
Number of citations: 21 access.portico.org
DSB Daniels, R Crook, O Dirat, SJ Fussell… - … Process Research & …, 2021 - ACS Publications
A change in facility for the synthesis of the step 2 intermediate for talazoparib tosylate (1·TsOH) required the development of an alternative, intrinsically safer process. Rapid route …
Number of citations: 1 pubs.acs.org
SA Piha-Paul, JB Goldstein, KR Hess, S Fu, DS Hong… - 2015 - ascopubs.org
… Talazoparib tosylate, a potent oral “trapping” PARP1/2 inhibitor, exhibits selective anti-tumor cytotoxicity at far lower concentrations than other PARP inhibitors. Multiple ongoing trials …
Number of citations: 6 ascopubs.org
K Odunsi, T Pejovic - JAMA oncology, 2019 - jamanetwork.com
… For TNBC, olaparib and talazoparib tosylate are approved PARP inihibitors, 5 ,6 and atezoluzimab is an approved ICI to be used in combination with albumin-bound paclitaxel. The …
Number of citations: 2 jamanetwork.com
JA Kim, R Ceccarelli, CY Lu - Journal of Personalized Medicine, 2021 - mdpi.com
… such as the overexpression of ERBB2 in breast cancer, can serve as markers for the selection of patient groups for which drugs like ado-trastuzumab emtansine and talazoparib tosylate …
Number of citations: 35 www.mdpi.com
C Cava, G Bertoli, I Castiglioni - Future virology, 2021 - Future Medicine
Aim: SARS-CoV-2, an emerging betacoronavirus, is the causative agent of COVID-19. Currently, there are few specific and selective antiviral drugs for the treatment and vaccines to …
Number of citations: 9 www.futuremedicine.com
HS Rugo, A Bardia, F Marmé, J Cortés, P Schmid… - The Lancet, 2023 - thelancet.com
Background Sacituzumab govitecan demonstrated significant progression-free survival benefit over chemotherapy in the phase 3 TROPiCS-02 trial in patients with pretreated, endocrine…
Number of citations: 6 www.thelancet.com
D Wei, H Wang, Q Zeng, W Wang, B Hao… - Journal of Medicinal …, 2021 - ACS Publications
… (5,6) To date, poly (ADP-ribose) polymerase (PARP) inhibitors (eg, olaparib and talazoparib tosylate) have already been approved for BRCA1/2 mutation in TNBC patients, however …
Number of citations: 20 pubs.acs.org
A Sartaj, S Baboota, J Ali - Current Pharmaceutical Design, 2021 - ingentaconnect.com
Objective: Available conventional therapies are commonly used for the treatment of breast cancer, such as surgical procedures, hormonal therapy, radiation therapy, and chemotherapy. …
Number of citations: 9 www.ingentaconnect.com
M Wang, S Chen, D Ao - MedComm, 2021 - Wiley Online Library
Over the last decades, the growing understanding on DNA damage response (DDR) pathways has broadened the therapeutic landscape in oncology. It is becoming increasingly clear …
Number of citations: 36 onlinelibrary.wiley.com

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